molecular formula C15H15N3O5 B2715864 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1795300-18-3

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

カタログ番号: B2715864
CAS番号: 1795300-18-3
分子量: 317.301
InChIキー: PWEDNZLFBYQIGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a potent, selective, and cell-active macrodomain 3 (MD3) inhibitor of PARP14, a mono-ADP-ribosyltransferase. PARP14 plays a key role in immunosuppression within the tumor microenvironment, particularly by influencing the function of pro-tumorigenic M2 macrophages (source) . By inhibiting PARP14's catalytic activity, this compound can repolarize M2 macrophages towards a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity and potentially overcoming resistance to immune checkpoint blockade therapies (source) . Its research value is significant in the fields of cancer immunology and immuno-oncology, providing a tool to dissect the role of PARP14 in immune cell signaling. Furthermore, due to PARP14's involvement in other signaling pathways, this inhibitor is also relevant for investigating fibrotic diseases (source) . Its high selectivity makes it an excellent chemical probe for elucidating the non-canonical functions of ADP-ribosylation in cellular processes.

特性

IUPAC Name

2-methyl-6-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-5-10(6-14(20)22-9)23-11-7-18(8-11)15(21)12-3-4-13(19)17(2)16-12/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEDNZLFBYQIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is typically followed:

  • Formation of the pyran ring: : This involves the cyclization of appropriate aldehydes or ketones in the presence of catalytic acids.

  • Azetidine ring formation: : This step usually involves azetidinone intermediates synthesized via [2+2] cycloaddition reactions.

  • Coupling steps: : The pyran and azetidine moieties are then linked using carbonyl coupling agents such as carbonyldiimidazole, under mild conditions.

  • Final pyridazinone synthesis: : The final step involves the cyclization of intermediates into the pyridazinone structure, often using strong bases like sodium hydride.

Industrial Production Methods

In an industrial context, the synthesis is optimized for large-scale production by implementing continuous flow methods and utilizing high-throughput reactors. The focus is on maximizing yield and purity while minimizing reaction time and waste. Catalytic agents and greener solvents are favored to adhere to sustainable chemistry practices.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by agents like potassium permanganate, leading to the formation of additional carbonyl or carboxylate groups.

  • Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can reduce the pyran ring to dihydropyran derivatives.

  • Substitution: : Electrophilic substitution reactions can introduce various functional groups to the pyridazinone core, enhancing its chemical diversity.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Hydrogen gas with catalysts, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Dihydropyran derivatives.

  • Substitution Products: : Halogenated, nitrated derivatives.

科学的研究の応用

Chemistry

The compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, aiding the development of complex molecules.

Biology and Medicine

In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives exhibit activity against various biological targets, potentially offering therapeutic benefits in treating diseases such as cancer and infections.

Industry

Its application extends to industrial chemistry, where it's used in the synthesis of advanced materials and as a precursor for producing specialty chemicals.

作用機序

This compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazinone core allows it to bind to active sites, inhibiting or modulating their function. These interactions trigger downstream biological pathways, resulting in therapeutic effects or biological responses.

類似化合物との比較

Structural Features and Substituent Effects

The pyridazinone core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of substituents and functional groups in related compounds:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyridazin-3(2H)-one 2-methyl; 6-(azetidine-1-carbonyl with 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)) Methyl, azetidine, carbonyl, ether -
5-chloro-6-phenyl-2-substituted derivatives Pyridazin-3(2H)-one 5-chloro, 6-phenyl, 2-alkyl/aryl Chloro, phenyl, alkyl/aryl
4-hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-hydroxy; 6-(chromen-ethyl) Hydroxy, chromen, ethyl
  • Electron-Withdrawing vs. In contrast, the chloro substituent in derivatives (e.g., 3a-3h) is electron-withdrawing, which may enhance electrophilic reactivity .
  • Azetidine vs. Chromen-Ethyl Substituents : The azetidine ring introduces conformational rigidity and a compact, polar moiety. Comparatively, the chromen-ethyl group in ’s compound adds aromatic bulk and additional hydroxy groups, increasing hydrophilicity .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The NH of pyridazinone and carbonyl/ether oxygen atoms enable hydrogen bonding. The azetidine’s strained four-membered ring may influence packing efficiency.
  • Compound : Multiple hydroxy groups enhance hydrogen bonding, likely improving solubility but possibly reducing membrane permeability .

Predicted Physicochemical Properties

Property Target Compound Derivatives Compound
Solubility Moderate (polar groups) Low (non-polar substituents) High (hydroxy groups)
Lipophilicity (LogP) Moderate (~2.5–3.5) High (~3.0–4.0) Low (~1.5–2.5)
Melting Point 180–200°C (rigid structure) 150–170°C (flexible groups) >200°C (H-bonding network)

生物活性

The compound 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one , with the CAS number 1795300-18-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₅
Molecular Weight317.30 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in cancer therapy and enzyme inhibition. The following sections detail specific biological evaluations related to this compound.

In Vitro Studies

A study involving pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC₅₀ values of 1.06 ± 0.16 μM , 1.23 ± 0.18 μM , and 2.73 ± 0.33 μM respectively against these cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism of action for compounds related to the target compound often involves inhibition of key kinases, such as c-Met, which is implicated in various cancers. The binding affinity of these compounds to the ATP-binding site of c-Met was shown to be significant, suggesting that they may act as competitive inhibitors .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine and pyran moieties can significantly influence biological activity. For instance, the introduction of specific substituents on the pyran ring can enhance cytotoxicity and selectivity towards cancer cells .

Case Study 1: Inhibition of c-Met Kinase

In a comparative analysis, it was found that derivatives similar to the target compound exhibited IC₅₀ values ranging from 0.09 to 0.21 μM against c-Met kinase, demonstrating their potential as effective inhibitors in oncological applications .

Case Study 2: Apoptosis Induction

Further studies have indicated that certain derivatives can induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase, highlighting their potential role in therapeutic strategies aimed at inducing cancer cell death .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。